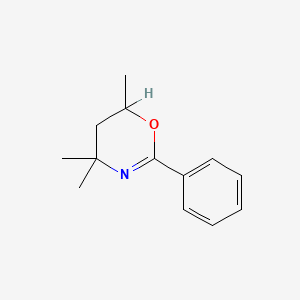

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine

Description

Properties

IUPAC Name |

4,4,6-trimethyl-2-phenyl-5,6-dihydro-1,3-oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWPMSJGZDRNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N=C(O1)C2=CC=CC=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949719 | |

| Record name | 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26939-21-9 | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26939-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026939219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 3-Aminopropanol with Aromatic Carboxylic Acids under Microwave and Solvent-Free Conditions

One efficient and modern approach to synthesize 5,6-dihydro-4H-1,3-oxazines, including 2-aryl substituted derivatives such as 2-phenyl, involves the condensation of 3-aminopropanol with aromatic carboxylic acids under solvent-free conditions facilitated by microwave irradiation.

-

- Equimolar amounts of 3-aminopropanol and the corresponding aromatic carboxylic acid (e.g., benzoic acid for phenyl substitution) are mixed.

- The mixture is subjected to microwave irradiation at 800 W for 3-4 minutes without any solvent.

- The reaction proceeds rapidly, yielding the desired 5,6-dihydro-4H-1,3-oxazine in moderate to good yields (65-74%).

-

- Short reaction time (minutes vs. hours in classical methods).

- Avoidance of solvents enhances environmental friendliness.

- Moderate to good yields with straightforward purification by preparative thin-layer chromatography.

-

- 3-Aminopropanol + Aromatic Carboxylic Acid → 5,6-Dihydro-4H-1,3-oxazine derivative

| Entry | Aromatic Acid | Product Yield (%) | Reaction Time (min) | Notes |

|---|---|---|---|---|

| 1 | Benzoic Acid | 67-74 | 3-4 | Phenyl-substituted oxazine |

| 2 | Other aryl acids | 65-74 | 3-4 | Similar yields observed |

This method was compared with classical approaches involving acid halides and nitriles, showing superior efficiency and shorter reaction times.

Classical Synthesis via N-Acylaminoalcohol Intermediates and Cyclization

Another established method involves a two-step process:

Step 1: Preparation of N-acylaminoalcohols by reacting 3-aminopropanol with acid halides in dry dioxane under an inert atmosphere (argon), typically at 0 °C.

Step 2: Cyclization of these N-acylaminoalcohols to the corresponding 5,6-dihydro-4H-1,3-oxazines using reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) in dichloromethane under reflux.

-

- N-acylaminoalcohols are obtained in high yields (85-95%).

- Subsequent cyclization yields the oxazine products in moderate yields (67-77%).

-

- N-acylation: 0 °C, 1.5 hours.

- Cyclization: Reflux in CH2Cl2, reaction time varies.

-

- Well-established and reproducible.

- Allows for structural variation by changing acid halides.

-

- Longer reaction times compared to microwave methods.

- Use of solvents and reagents that require careful handling.

This method provides a classical but reliable route to the target oxazines, including the 2-phenyl substituted derivatives.

Oxidation of Pyrroloquinoline Precursors Using m-Chloroperbenzoic Acid

A more complex synthetic route involves the oxidation of substituted pyrroloquinoline-1,2-diones with m-chloroperbenzoic acid in tetrahydrofuran (THF) at low temperatures (-2 to 3 °C), followed by room temperature incubation.

-

- Substituted pyrrolo[3,2,1-ij]quinoline-1,2-diones (including those with phenyl substituents) are dissolved in dry THF.

- m-Chloroperbenzoic acid solution is added dropwise at -2 to 3 °C.

- The mixture is stirred at room temperature for 4-5 hours.

- The product precipitates upon solvent removal and is purified by recrystallization from carbon tetrachloride.

-

- Product yields range from 64% to 86%, depending on substituents.

-

- The oxidation leads to ring rearrangement forming the 1,3-oxazine ring system.

- The reaction proceeds smoothly regardless of electronic effects from substituents.

- Molecular ion fragmentation in mass spectrometry supports the structural assignment.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Microwave-assisted condensation | 3-Aminopropanol + Aromatic Carboxylic Acid, solvent-free, microwave (800 W) | 3-4 minutes | 65-74 | Rapid, solvent-free, environmentally friendly | Limited to certain substrates |

| Classical N-acylaminoalcohol route | Acid halides + 3-Aminopropanol, then cyclization with p-TsCl, reflux in CH2Cl2 | Several hours total | 67-77 | High purity, adaptable to various substituents | Longer time, uses solvents and reagents |

| Oxidation of pyrroloquinolines | Pyrroloquinoline-1,2-diones + m-chloroperbenzoic acid in THF, low temperature | 4-5 hours | 64-86 | High yield, applicable to complex fused systems | Requires specialized starting materials |

Detailed Research Findings and Notes

The microwave-assisted method represents a significant improvement in time efficiency and environmental impact compared to classical methods, offering a practical route for rapid synthesis of 2-phenyl substituted oxazines.

The classical approach via N-acylaminoalcohol intermediates remains valuable for its versatility and high yield of intermediates, allowing fine-tuning of substituents on the oxazine ring.

The oxidation method using m-chloroperbenzoic acid is mechanistically interesting, involving peracid addition to carbonyl carbons and ring rearrangements. This method is particularly suited for synthesizing oxazine derivatives fused with quinoline rings, which may be structurally related to the target compound.

Analytical data such as ^1H and ^13C NMR, mass spectrometry, and melting points confirm the structure and purity of the synthesized compounds in all methods.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at position 2 and methyl group arrangements. Below is a comparative analysis:

Physicochemical Properties

Key Research Findings

Selectivity in Inhibitors : The target compound’s phenyl group confers higher selectivity for kinase inhibition compared to 4H-pyran analogs (e.g., LY294002), making it preferable for drug development .

Toxicity Profile : Methylamine-substituted oxazines exhibit acute toxicity, while phenyl/vinyl derivatives show lower immediate risks .

Industrial Applications: Non-pharmacological derivatives (e.g., vinyl-substituted) are utilized in polymer synthesis and photostabilizers due to their chemical stability .

Biological Activity

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine (CAS No. 26939-21-9) is a heterocyclic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on antimicrobial effects and other pharmacological properties.

The molecular formula of 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine is C13H17NO, with a molecular weight of 203.284 g/mol. The compound features a unique oxazine ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.284 g/mol |

| CAS Number | 26939-21-9 |

| EC Number | 248-118-3 |

Synthesis

The synthesis of this compound typically involves the reaction of α-nitrosoolefins with alkenes through a hetero Diels-Alder reaction. The resulting oxazine derivatives have been characterized using various spectroscopic techniques including IR and NMR .

Antimicrobial Activity

Research indicates that compounds related to 5,6-dihydro-4H-1,3-oxazines exhibit significant antimicrobial properties. A study demonstrated that newly synthesized derivatives showed minimal inhibitory concentrations (MIC) ranging from 10 to 35 µg/ml against bacteria and 10 to 40 µg/ml against fungi . This suggests a promising potential for these compounds in treating infections.

Other Pharmacological Activities

In addition to antimicrobial effects, derivatives of oxazines have been investigated for other biological activities:

- Antitumor Activity : Some studies have indicated that oxazine derivatives may possess anticancer properties, although specific data on 5,6-dihydro-4,4,6-trimethyl-2-phenyl oxazine is limited.

- Anti-inflammatory Effects : Preliminary research suggests that derivatives may also exhibit anti-inflammatory activities.

- Antidiabetic Potential : There are indications that certain oxazine compounds could influence metabolic pathways relevant to diabetes management.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antimicrobial Activity : A series of 5,6-dihydrooxazines were synthesized and evaluated for their antimicrobial properties. The results showed promising activity against various pathogens .

- Pharmacological Evaluation : Another research effort focused on the synthesis and evaluation of oxazine derivatives for their potential in drug development, highlighting their broad-spectrum biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors, such as β-amino alcohols and aldehydes, under acidic or thermal conditions. For example, analogous oxazine derivatives (e.g., 2-benzyl-substituted variants) are prepared by refluxing precursors in toluene with catalytic p-toluenesulfonic acid . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by H/C NMR are critical .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR : H NMR detects methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms quaternary carbons (e.g., oxazine ring carbons at δ 70–90 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., theoretical MW 217.3068 for CHNO) .

- IR Spectroscopy : Stretching frequencies for C-O (1050–1250 cm) and C-N (1350–1450 cm) bonds confirm functional groups .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts optimized geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, quantum calculations on analogous oxazine-thiones reveal sulfur’s electron-withdrawing effects on ring strain and dipole moments . Compare computed IR/Raman spectra with experimental data to validate accuracy .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Spectral Discrepancies : If computed NMR chemical shifts deviate from experimental values (>2 ppm), re-evaluate basis sets or consider solvent effects (e.g., PCM models) .

- Conformational Analysis : Use X-ray crystallography (e.g., C–C bond length precision ±0.004 Å ) to validate DFT-predicted conformers. For unresolved stereochemistry, employ NOESY or VCD spectroscopy .

Q. What are the challenges in determining the stereochemical configuration of this compound, and how can they be addressed?

- Methodological Answer : The tetrahedral geometry at C4 and C6 may lead to diastereomerism. Strategies include:

- X-ray Crystallography : Single-crystal studies (e.g., R-factor <0.05 ) unambiguously assign configurations.

- Chiral HPLC : Separate enantiomers using amylose-based columns and polarimetric detection .

- Dynamic NMR : Detect ring inversion barriers at low temperatures to infer substituent spatial arrangements .

Data Contradiction Analysis

- Example : If mass spectrometry identifies a molecular ion peak inconsistent with the expected MW (e.g., due to adduct formation), cross-validate with elemental analysis (±0.4% for C/H/N ) and high-resolution MS. For conflicting DFT vs. experimental dipole moments, recalibrate computational parameters (e.g., solvent dielectric constant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.